molecular formula C13H9N3O3S B5847335 1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5847335
M. Wt: 287.30 g/mol
InChI Key: HAJMXYPAKBWKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as thioflavin T, is a fluorescent dye that is widely used in scientific research. It is a member of the thioflavin family of dyes that are commonly used to stain amyloid fibrils and other protein aggregates.

Mechanism of Action

Thioflavin T binds to amyloid fibrils and other protein aggregates through hydrophobic interactions and hydrogen bonding. This binding results in a conformational change in the dye molecule, which causes it to emit fluorescence when excited by light.
Biochemical and Physiological Effects:
Thioflavin T does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is commonly used in laboratory experiments.

Advantages and Limitations for Lab Experiments

Thioflavin T has several advantages as a research tool. It is a highly sensitive dye that can detect small amounts of amyloid fibrils and other protein aggregates. It is also relatively easy to use and does not require specialized equipment. However, 1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T has several limitations. It is not specific to amyloid fibrils and can also stain other protein aggregates. Additionally, it may interfere with some assays and experiments, particularly those that involve protein-protein interactions.

Future Directions

There are several potential future directions for 1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T research. One area of interest is the development of new 1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one derivatives that are more specific to amyloid fibrils and other protein aggregates. Another area of interest is the use of 1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T in diagnostic and therapeutic applications, particularly in the field of neurodegenerative diseases. Finally, 1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T may have applications in the study of other protein aggregates, such as those associated with cancer and infectious diseases.

Synthesis Methods

Thioflavin T can be synthesized by reacting 2-hydroxy-3-naphthoic acid with thiosemicarbazide and then with acetic anhydride. The resulting product is then oxidized with potassium permanganate to yield 1-acetyl-3-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T.

Scientific Research Applications

Thioflavin T is primarily used in the field of protein aggregation research. It is commonly used to stain amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Thioflavin T is also used to stain other protein aggregates, such as prions and tau protein.

properties

IUPAC Name

5-(1-acetyl-2-hydroxyindol-3-yl)-2-sulfanylideneimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-6(17)16-8-5-3-2-4-7(8)9(12(16)19)10-11(18)15-13(20)14-10/h2-5,19H,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJMXYPAKBWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)C3=NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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